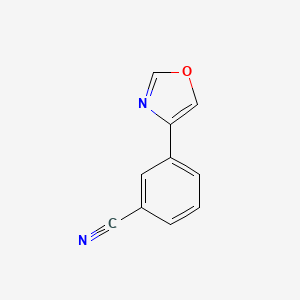

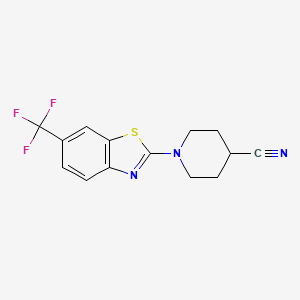

3-(Oxazol-4-yl)benzonitrile

Übersicht

Beschreibung

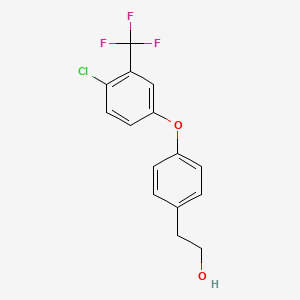

“3-(Oxazol-4-yl)benzonitrile” is a chemical compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

The synthesis of oxazoles, including “3-(Oxazol-4-yl)benzonitrile”, often involves two main transformations: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been significantly improved and modernized over time to solve specific practical problems and expand the possibilities of organic synthesis .Molecular Structure Analysis

The molecular structure of “3-(Oxazol-4-yl)benzonitrile” is characterized by an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . The presence of the labile N–O bond in the oxazole ring allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

The chemical reactions involving “3-(Oxazol-4-yl)benzonitrile” are likely to be influenced by the presence of the oxazole ring and the nitrile group. The oxazole ring can undergo various transformations due to the labile N–O bond . The nitrile group can participate in various reactions due to its polar nature.Wissenschaftliche Forschungsanwendungen

Atom-Economical Synthesis

3-(Oxazol-4-yl)benzonitrile plays a role in atom-economic synthesis methods. A study by Zanakhov et al. (2021) demonstrates an atom-economic approach for preparing variously substituted 4H-pyrrolo[2,3-d]oxazoles, utilizing benzonitriles including 3-(Oxazol-4-yl)benzonitrile (Zanakhov et al., 2021).

Synthesis of Novel Compounds

Research by Nunno and Scilimati (1987) discusses the synthesis of novel 3-aryl-4,5-dihydro-5-hydroxy-1,2-oxazoles using substituted benzonitrile oxides (Nunno & Scilimati, 1987).

Photophysical and Photochemical Properties

Demirbaş et al. (2016) investigated the photophysical and photochemical properties of zinc(II) and lead(II) phthalocyanines, involving a similar benzonitrile derivative, highlighting its potential in photocatalytic applications (Demirbaş et al., 2016).

Novel Photochemical Reactions

Matveeva et al. (2009) explored novel photochemical reactions involving phosphonium-iodonium ylides and benzonitrile, leading to the formation of oxazole derivatives (Matveeva et al., 2009).

Synthesis of Heterocycles

Khalil, Berghot, and Gouda (2009) utilized a derivative of 3-(Oxazol-4-yl)benzonitrile in synthesizing new heterocycles, demonstrating its utility in creating novel compounds with potential antibacterial activity (Khalil, Berghot, & Gouda, 2009).

Electrocyclic Aromatic Substitution

Groundwater and Sharp (1992) examined the electrocyclic aromatic substitution by nitrile ylides, which may involve similar benzonitrile compounds, contributing to the understanding of nitrile ylide chemistry (Groundwater & Sharp, 1992).

Synthesis of Selective Androgen Receptor Modulators

Aikawa et al. (2017) discussed the synthesis of selective androgen receptor modulators using a 4-(pyrrolidin-1-yl)benzonitrile derivative, demonstrating its application in medicinal chemistry (Aikawa et al., 2017).

Zukünftige Richtungen

The future directions in the research and application of “3-(Oxazol-4-yl)benzonitrile” and other oxazoles could involve the development of new synthetic strategies, particularly metal-free routes, due to the drawbacks associated with metal-catalyzed reactions . Furthermore, given the wide spectrum of biological activities exhibited by oxazoles, there is potential for further exploration in the field of drug discovery .

Eigenschaften

IUPAC Name |

3-(1,3-oxazol-4-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-8-2-1-3-9(4-8)10-6-13-7-12-10/h1-4,6-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPBCYRTNORBHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=COC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxazol-4-yl)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

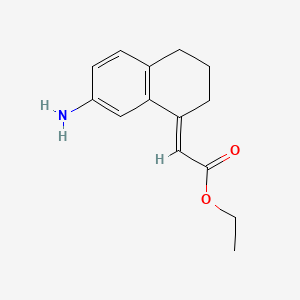

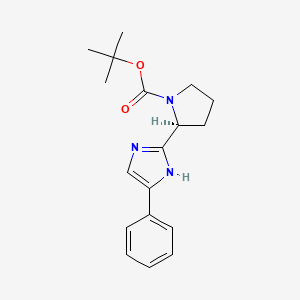

![(E)-3-[3-hydroxy-4-(methylamino)phenyl]prop-2-enoic acid](/img/structure/B8250128.png)

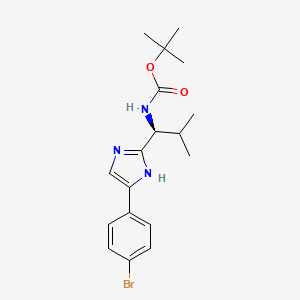

![tert-butyl (1R,4R)-5-benzyl-6-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8250142.png)

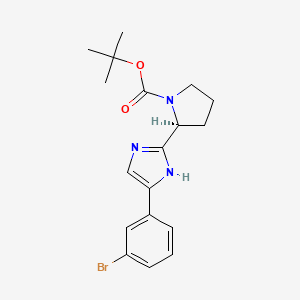

![tert-butyl (2R)-2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B8250199.png)